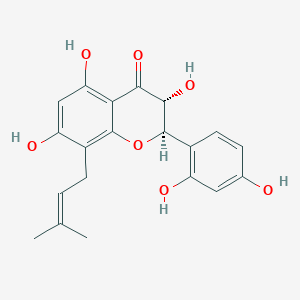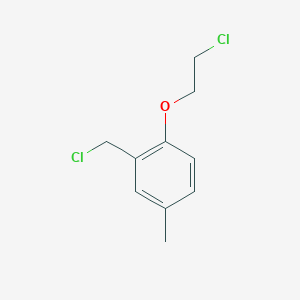
Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl-, the synthetic route may involve the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with 2-(dipropylamino)ethanol under appropriate conditions .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs green chemistry principles, such as the use of aqueous methods, microwave-assisted synthesis, and solvent-free conditions. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazole derivatives can undergo various chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized to form pyrazole N-oxides.
Reduction: Reduction of pyrazole derivatives can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazole derivatives typically yields pyrazole N-oxides, while reduction can produce dihydropyrazoles .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- include other pyrazole derivatives, such as:
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
- 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole
Uniqueness
What sets Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- apart from other similar compounds is its unique substitution pattern, which imparts specific chemical and biological properties. The presence of the dipropylaminoethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5372-14-5 |
|---|---|
Molekularformel |
C18H27N3O |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C18H27N3O/c1-4-11-20(12-5-2)13-14-22-18-15-16(3)19-21(18)17-9-7-6-8-10-17/h6-10,15H,4-5,11-14H2,1-3H3 |
InChI-Schlüssel |
HFRKYKIFNKPQBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCOC1=CC(=NN1C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


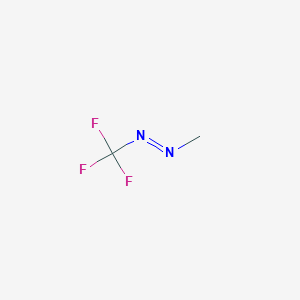
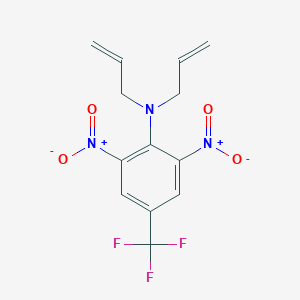

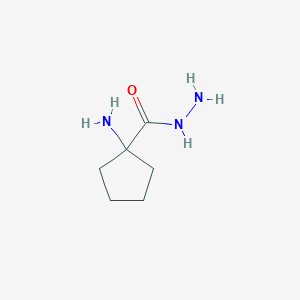
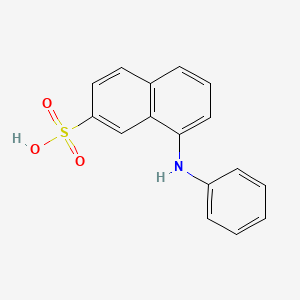
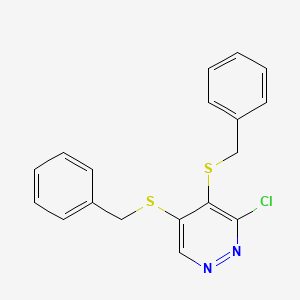
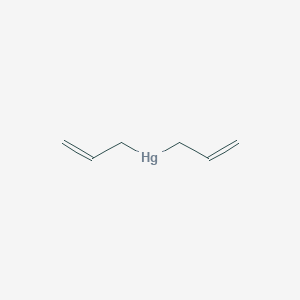
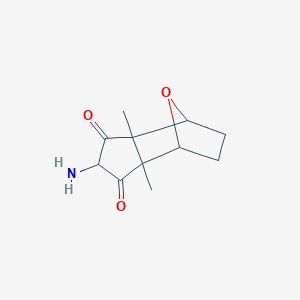
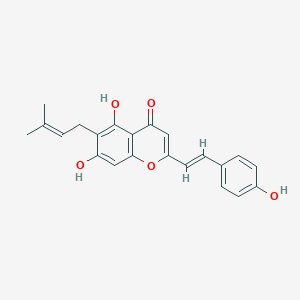
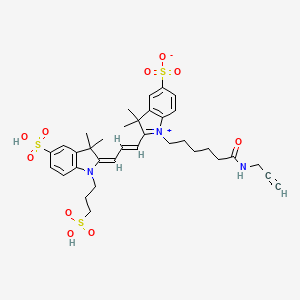

![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
